3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
This compound features a cyclopenta[b]thiophen-2-amine core substituted at the 3-position with a 2-bromo-4-(trifluoromethyl)benzoyl group. While direct synthetic or biological data for this compound are absent in the provided evidence, its commercial availability is noted (CymitQuimica, Ref: 3D-DXC59048), with a price of €542.00 for 50 mg .
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-[2-bromo-4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NOS/c16-10-6-7(15(17,18)19)4-5-8(10)13(21)12-9-2-1-3-11(9)22-14(12)20/h4-6H,1-3,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWQMVOPGGYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=C(C=C(C=C3)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzoyl precursor followed by the introduction of the trifluoromethyl group. The cyclopenta[b]thiophene ring is then constructed through a series of cyclization reactions. The final step involves the amination of the cyclopenta[b]thiophene ring to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
*Estimated based on structural analogy.
Key Observations
- Bromo adds both steric bulk and moderate electron withdrawal .
- Commercial Availability : Halogenated derivatives (Br, Cl) are widely marketed, while pyridine-based analogs face discontinuation .
Biological Activity
3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound notable for its unique structural features and potential biological activities. The compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine is C15H12BrF3NOS, with a molecular weight of approximately 390.22 g/mol. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H12BrF3NOS |
| Molecular Weight | 390.22 g/mol |
| Key Functional Groups | Bromine (Br), Trifluoromethyl (CF3), Cyclopenta[b]thiophene |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Properties
Studies have shown that 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine displays antimicrobial activity against various bacterial strains. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to bacterial targets, potentially leading to inhibition of growth or cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The unique chemical structure allows it to interact with cellular targets effectively.
The mechanism by which 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine exerts its biological effects involves several pathways:
- Target Interaction : The bromine and trifluoromethyl groups enhance the compound's ability to bind to specific receptors or enzymes involved in microbial growth or cancer cell proliferation.
- Signal Modulation : It may modulate key signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and death.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at low micromolar concentrations. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µM depending on the strain tested.
- Anticancer Study : In vitro assays using cancer cell lines indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 values around 5 µM). Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
